7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl group, and a methylbutylamino group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.
Attachment of the Dimethyl and Methylbutylamino Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Flupirtine: An aminopyridine with analgesic properties.
4-Fluorobenzyl alcohol: A related compound with a fluorobenzyl group.
Uniqueness
7-(4-fluorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24FN5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione |
InChI |
InChI=1S/C19H24FN5O2/c1-12(2)9-10-21-18-22-16-15(17(26)24(4)19(27)23(16)3)25(18)11-13-5-7-14(20)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,21,22) |
InChI Key |
YRCBRVQODBGXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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